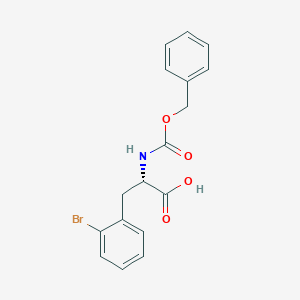

Cbz-2-Bromo-L-Phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Weight |

378.29 |

|---|---|

Origin of Product |

United States |

Contextualization Within Halogenated Amino Acid Derivatives Research

The study of Cbz-2-Bromo-L-phenylalanine is part of a larger effort to understand and utilize halogenated amino acids. The introduction of halogen atoms into amino acid structures is a powerful strategy for modifying the properties of peptides and other molecules. nih.gov Halogenation can influence a compound's stability, lipophilicity, and biological activity. dovepress.com

Research in this area encompasses a wide range of halogenated amino acids, including those with chlorine, fluorine, and iodine substitutions. dovepress.com These compounds, both naturally occurring and synthetic, are of great interest for their potential applications in medicinal chemistry and materials science. nih.govencyclopedia.pub For example, halogenation can enhance the therapeutic properties of peptides, making them more effective drug candidates. nih.gov

Strategic Importance As a Chiral Building Block in Complex Molecule Construction

One of the most significant aspects of Cbz-2-Bromo-L-phenylalanine is its role as a chiral building block. Chirality, or "handedness," is a critical property in many biological molecules, and the ability to control it during synthesis is essential for creating effective pharmaceuticals. This compound provides a pre-defined stereocenter at the alpha-carbon, which can be incorporated into larger, more complex structures.

The presence of the bromine atom and the Cbz protecting group adds to its strategic value. The Cbz group is a well-established protecting group in peptide synthesis, preventing unwanted reactions at the amino group while other parts of the molecule are being modified. guidechem.com The bromine atom, on the other hand, serves as a versatile functional handle. It can be used to form new carbon-carbon or carbon-heteroatom bonds through various coupling reactions, allowing for the construction of intricate molecular architectures.

The table below outlines the key structural features of this compound and their significance in organic synthesis.

| Structural Feature | Role in Synthesis |

| L-Configuration | Provides a specific stereochemistry, crucial for biological activity. |

| Cbz Protecting Group | Protects the amino group during synthesis, allowing for selective reactions elsewhere. guidechem.com |

| 2-Bromo Substituent | Acts as a reactive site for further chemical modifications and the introduction of new functional groups. |

Overview of Key Research Trajectories and Academic Significance

Stereoselective Synthesis of 2-Bromo-L-Phenylalanine Precursors

The cornerstone of synthesizing this compound lies in the initial, stereochemically controlled construction of the 2-Bromo-L-Phenylalanine precursor. This requires sophisticated asymmetric strategies to ensure the correct L-configuration at the α-carbon.

Enantioselective Bromination Approaches for Phenylalanine Derivatives

Direct enantioselective α-bromination of phenylalanine derivatives presents a challenge. One established method involves the diazotization of L-phenylalanine followed by bromination, which proceeds with retention of the original stereochemistry to yield (S)-2-bromo-3-phenylpropanoic acid. acs.org However, this method generates a bromo-acid rather than the amino acid directly.

Alternative strategies focus on the bromination of activated phenylalanine derivatives. For instance, the bromination of N-phthaloyl-(S)-phenylalanine derivatives has been shown to occur regiospecifically, although this often targets the β-position of the side chain rather than the α-carbon. researchgate.net The development of catalysts for the direct, enantioselective α-halogenation of amino acid precursors is an active area of research. For example, Maruoka's spirocyclic binaphthyl-based ammonium (B1175870) salts have been successfully used as phase-transfer catalysts for the asymmetric α-halogenation of isoxazolidin-5-ones, which are masked β-amino acid derivatives. acs.org While not a direct bromination of phenylalanine, this illustrates a catalytic approach to installing a halogen at the α-position with high enantioselectivity.

Chiral Auxiliary Mediated Syntheses in Amino Acid Functionalization

A reliable and widely adopted method for controlling stereochemistry during the synthesis of non-canonical amino acids involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. researchgate.net

Prominent examples of chiral auxiliaries used in amino acid synthesis include:

Evans' Oxazolidinones: These auxiliaries are acylated with a glycine (B1666218) equivalent, and the resulting enolate can undergo diastereoselective alkylation. researchgate.net

Schöllkopf Chiral Auxiliary: This method utilizes a bislactim ether derived from a dipeptide (e.g., cyclo(L-Val-Gly)) which can be deprotonated and alkylated with high diastereoselectivity. Subsequent hydrolysis yields the desired L-amino acid ester. researchgate.net

Sulfinyl Imines: Chiral N-sulfinyl imines, derived from glyoxylate, can act as effective chiral auxiliaries. They serve as radical acceptors in reactions, leading to β-branched unnatural amino acids with excellent stereoselectivity at the α-stereocenter. rsc.org

In the context of 2-Bromo-L-Phenylalanine, a glycine synthon attached to a chiral auxiliary would be alkylated with a 2-bromobenzyl halide. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, leading to the preferential formation of the desired (S)-diastereomer.

| Chiral Auxiliary Type | General Approach | Key Features |

| Evans' Oxazolidinones | Diastereoselective alkylation of an N-acylated oxazolidinone enolate. researchgate.net | Highly predictable stereocontrol; auxiliary is cleaved by hydrolysis or alcoholysis. |

| Schöllkopf Bislactim Ether | Alkylation of the lithiated bislactim ether of a cyclo(L-Val-Gly) derivative. researchgate.net | Provides direct access to α-amino acid esters; high diastereoselectivity. |

| Cysteine-derived Oxazolidinone | Functions as both a chiral imide template and an acyl transfer agent, converting stable chiral amides into reactive thioesters for further functionalization. nih.gov | Combines asymmetric transformation with the versatile chemistry of thioesters. |

Asymmetric Catalysis in Precursor Formation (e.g., Phase Transfer Catalysis, Asymmetric Alpha-Alkylation)

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Phase-Transfer Catalysis (PTC): This is a powerful technique for the asymmetric synthesis of α-amino acids. chimia.ch The standard approach involves the alkylation of a glycine Schiff base (typically N-(diphenylmethylene)glycine tert-butyl ester) with an alkyl halide under biphasic conditions. acs.orgiupac.org A chiral phase-transfer catalyst, usually a quaternary ammonium salt derived from Cinchona alkaloids or a C2-symmetric spiro-type catalyst derived from 1,1'-bi-2-naphthol (B31242) (BINOL), transports the aqueous base to the organic phase and creates a chiral ion pair with the glycine enolate. chimia.chacs.orgiupac.orgjst.go.jp This chiral environment dictates the direction of the incoming electrophile. For the synthesis of the 2-Bromo-L-Phenylalanine precursor, 2-bromobenzyl bromide would be used as the alkylating agent. nih.gov

Table 2: Asymmetric Phase-Transfer Catalysis for Phenylalanine Derivatives

| Catalyst Type | Substrate | Electrophile | Typical Conditions | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| O-allyl-N-(9-anthracenmethyl) cinchoninium bromide | Glycine Schiff base | Substituted benzyl (B1604629) bromides | Toluene (B28343)/50% KOH, rt | up to 99% | nih.gov |

| (S,S)-Spiro-type Ammonium Salt | N-(diphenylmethylene)glycine tert-butyl ester | Benzyl bromide | Toluene/CsOH·H₂O, 0°C | 98% | chimia.ch |

| NOBIN-derived catalysts | Ni(II) complex of glycine Schiff base | Benzyl bromide | CH₂Cl₂/Base, rt | 90-98.5% | acs.org |

Other Asymmetric Catalytic Methods:

Biomimetic Chiral Pyridoxals: Inspired by nature's use of pyridoxal (B1214274) phosphate (B84403) (PLP), synthetic chiral pyridoxal catalysts can be used for the direct asymmetric α-alkylation of NH2-unprotected amino acid esters with alkyl halides. acs.orgresearchgate.net This method switches the intrinsic nucleophilicity from the amine to the α-carbon, enabling direct C-C bond formation. acs.org

Chiral Aldehyde/Palladium Catalysis: A combination of a chiral aldehyde, a palladium catalyst, and a Lewis acid can promote the asymmetric α-allenylic alkylation of NH2-unprotected amino acid esters. acs.orgresearchgate.net This dual catalytic system demonstrates the potential for complex, direct functionalizations of amino acids.

Carbobenzyloxy (Cbz) Protecting Group Introduction Strategies

Once the chiral 2-Bromo-L-Phenylalanine is obtained, the α-amino group must be protected to facilitate its use in further synthetic steps, such as peptide synthesis. The carbobenzyloxy (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal via catalytic hydrogenation. total-synthesis.comijacskros.com

Regioselective Amine Protection Methodologies

The introduction of the Cbz group is typically achieved by reacting the amino acid with benzyl chloroformate (Cbz-Cl) in the presence of a base. numberanalytics.com The key challenge is to achieve regioselective protection of the α-amino group without side reactions, particularly with the carboxylic acid moiety.

Common strategies include:

Schotten-Baumann Conditions: This classic method involves reacting the amino acid with Cbz-Cl in a biphasic system, typically an aqueous solution of sodium carbonate or bicarbonate and an organic solvent. total-synthesis.com The base neutralizes the HCl byproduct and keeps the amino group deprotonated and nucleophilic.

Protection in Organic Solvents: The reaction can be performed in an organic solvent like dichloromethane (B109758) or THF with an organic base such as triethylamine (B128534) or pyridine. numberanalytics.com

pH Control: In substrates with multiple amine groups of differing basicity (e.g., aromatic vs. aliphatic), selective protection can be achieved by carefully controlling the pH of the reaction medium. organic-chemistry.org For a single amino acid, pH control is crucial to ensure the amine is nucleophilic while minimizing unwanted reactions.

Use of Activated Cbz Reagents: Reagents like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) or dibenzyl dicarbonate (B1257347) (Cbz₂O) can be used under milder, often neutral conditions, which can be advantageous for sensitive substrates. total-synthesis.comnumberanalytics.com

A simple and environmentally friendly method involves the treatment of amines with Cbz-Cl in water at room temperature, which has shown high chemoselectivity, leaving other functional groups like esters and nitro groups intact. ijacskros.com

Optimization of Reaction Conditions for Cbz-Protection

Optimizing the reaction conditions is critical for achieving high yields and purity in Cbz-protection. Several factors can be adjusted to improve the efficiency of the reaction. numberanalytics.com

Table 3: Optimization Parameters for Cbz-Protection

| Parameter | Considerations | Typical Adjustments | Rationale | Reference |

|---|---|---|---|---|

| Reagent | Benzyl chloroformate (Cbz-Cl) is standard. Cbz-OSu or Cbz₂O are milder alternatives. | Choice of reagent depends on substrate sensitivity and desired reaction conditions. | Milder reagents can prevent side reactions and are sometimes easier to handle. | total-synthesis.com |

| Base | Inorganic bases (e.g., Na₂CO₃, K₂CO₃) or organic bases (e.g., Et₃N, Pyridine, N-Methylimidazole). | The choice and amount of base are critical. N-Methylimidazole has been shown to be an effective catalyst. | The base neutralizes HCl byproduct. Its strength and nucleophilicity can impact the reaction rate and side products. | nih.gov |

| Solvent | Biphasic systems (e.g., Dioxane/Water) or single organic solvents (e.g., CH₂Cl₂, THF). | Water can be an effective and green solvent. ijacskros.com Dichloromethane is common for reactions with organic bases. | Solvent choice affects solubility of reactants and can influence reaction rates and selectivity. | ijacskros.comnumberanalytics.com |

| Temperature | Reactions are often run at 0°C to room temperature. | Lowering the temperature can help control exotherms and improve selectivity. | Cbz-Cl is highly reactive; temperature control minimizes degradation and side reactions. | researchgate.net |

| Stoichiometry | A slight excess (e.g., 1.1-1.2 equivalents) of the Cbz-reagent is often used. | Titrating the amount of Cbz-Cl ensures full conversion of the starting amine. | Using a large excess can lead to di-protection or other side reactions and complicates purification. | numberanalytics.com |

| Monitoring | Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | The reaction should be monitored until the starting material is consumed. | Prevents over-reaction and helps determine the optimal reaction time. | numberanalytics.com |

By carefully selecting a stereoselective route to the 2-bromo-L-phenylalanine precursor and optimizing the subsequent Cbz-protection step, the target compound can be synthesized efficiently and with high purity, ready for its application in more complex molecular architectures.

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies. These routes are designed to overcome the challenges associated with the regioselective introduction of a bromine atom at the ortho-position of the phenyl ring while maintaining the stereochemical integrity of the chiral center.

Convergent Synthetic Routes

One prominent convergent approach is the asymmetric alkylation of a glycine equivalent using a phase-transfer catalyst. In this method, a glycine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, is deprotonated and alkylated with 2-bromobenzyl bromide. The use of chiral cinchona alkaloid-derived phase-transfer catalysts allows for the stereoselective formation of the C-C bond, leading to the desired L-configuration. Subsequent hydrolysis of the Schiff base and ester, followed by N-protection with benzyl chloroformate (Cbz-Cl), yields the final product. This method is advantageous as it builds the chiral center and attaches the side chain in a single, highly controlled step nih.govnih.gov.

Another convergent strategy involves the use of palladium-catalyzed cross-coupling reactions. A protected and activated alanine (B10760859) derivative, such as N-Cbz-β-iodo-L-alanine methyl ester, can be coupled with a 2-bromophenyl organometallic reagent (e.g., a boronic acid in a Suzuki coupling or an organozinc reagent in a Negishi coupling). This approach assembles the molecule by forming the bond between the α- and β-carbons of the final structure sci-hub.senih.gov.

Divergent Synthetic Routes

A divergent synthesis begins with a common intermediate that is subsequently elaborated into a variety of distinct products rsc.org. In this context, this compound is not the final target but a key building block for further diversification. Once synthesized, its true value lies in its potential for modification.

The bromine atom on the phenyl ring serves as a versatile functional handle for a range of cross-coupling reactions. For instance, the protected amino acid can undergo Suzuki, Stille, or Sonogashira couplings to introduce new aryl, vinyl, or alkynyl groups at the 2-position beilstein-journals.org. This strategy allows for the creation of a library of novel phenylalanine analogs from a single precursor. An example from a related system involves the vinylation of N-Boc-2-bromophenylalanine via a Stille coupling, demonstrating the utility of the ortho-bromo substituent as a point of divergence beilstein-journals.org. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

| Synthetic Strategy | Description | Key Reactions | Advantages |

| Convergent | Independent synthesis of key fragments (side chain and backbone) followed by late-stage coupling. | Asymmetric Phase-Transfer Catalysis, Suzuki Coupling, Negishi Coupling. | High overall yield, stereochemical control. |

| Divergent | Use of this compound as a common precursor for a variety of derivatives. | Suzuki Coupling, Stille Coupling, Sonogashira Coupling, Heck Reaction. | Efficient library synthesis, ideal for SAR studies. |

Methodological Advancements in Scale-Up for Academic Syntheses

Moving from small-scale discovery to gram-scale academic syntheses of this compound requires methodologies that are not only efficient but also robust and reproducible. Classical methods, such as the direct electrophilic bromination of N-Cbz-L-Phenylalanine, often suffer from poor regioselectivity, yielding a mixture of ortho-, meta-, and para-isomers that are difficult to separate, making them unsuitable for scale-up nih.gov.

A significant methodological advancement is the development of directed C-H functionalization . Palladium-catalyzed C-H halogenation, using the native primary amine of a phenylalanine ester as a directing group, enables the highly regioselective installation of a bromine atom at the ortho-position. This approach avoids the need for pre-functionalized aromatic rings or elaborate protecting group strategies, thus increasing step- and atom-economy researchgate.net. While reported for free amines, the principles are adaptable to protected systems and represent a state-of-the-art method for academic scale-up due to their precision and efficiency.

The development of practical, preparative-scale methods is a key focus in the synthesis of unnatural amino acids. Research in this area emphasizes achieving high yields and excellent enantioselectivity on a scale sufficient for further studies nih.gov. For instance, protocols for the gram-scale synthesis of other complex amino acids have been developed, highlighting key considerations such as the use of optimized catalyst systems, efficient purification techniques, and the scalable preparation of necessary building blocks rsc.orgchemrxiv.org.

Another advancement relevant to scale-up is the use of enzymatic synthesis. The enzyme Phenylalanine Ammonia-Lyase (PAL) can catalyze the addition of ammonia (B1221849) to 2-bromocinnamic acid to produce 2-bromo-L-phenylalanine uw.edu.pl. While this yields the unprotected amino acid, subsequent protection with the Cbz group is a standard and high-yielding reaction. Biocatalytic methods are advantageous for scale-up due to their high stereoselectivity, mild reaction conditions, and reduced environmental impact.

| Challenge in Scale-Up | Methodological Advancement | Impact on Synthesis |

| Poor Regioselectivity | Directed C-H Halogenation (e.g., Pd-catalyzed) | Precise installation of bromine at the ortho-position, minimizing isomeric impurities. researchgate.net |

| Low Stereocontrol | Asymmetric Phase-Transfer Catalysis / Biocatalysis | High enantiomeric excess (>95% ee) on a preparative scale. nih.govuw.edu.pl |

| Multi-step, Inefficient Routes | Convergent strategies and C-H activation | Reduced step count, improved overall yield, and less waste. scholarsresearchlibrary.comresearchgate.net |

| Purification Difficulties | Methods yielding cleaner crude products | Simplified workup and isolation, crucial for larger quantities. chemrxiv.org |

Cross-Coupling Reactions at the Aryl Bromide Position

The bromine atom on the phenyl ring of this compound serves as a reactive handle for numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of phenylalanine analogs with modified aromatic side chains.

Palladium-Catalyzed Suzuki-Miyaura Coupling and Related Reactions

The Suzuki-Miyaura coupling is a powerful and widely utilized method for forming carbon-carbon bonds by reacting an organoboron compound with an aryl halide. researchgate.netlibretexts.orgtcichemicals.com In the context of this compound, this reaction allows for the introduction of various aryl and vinyl substituents at the 2-position of the phenyl ring.

The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or [PdCl₂(dppf)]₂, and a base in a suitable solvent system. For instance, a biphasic toluene/3.2 N NaOH system at elevated temperatures with Pd(PPh₃)₄ as the catalyst has been shown to be effective for the Suzuki cross-coupling of related vinyloxazolidine derivatives with a variety of aryl halides. acs.org The Cbz-protected amino acid is generally compatible with these conditions. The synthesis of 4-borono-L-phenylalanine (L-BPA) derivatives often utilizes Suzuki coupling, highlighting the reaction's utility with protected amino acids. researchgate.netnih.gov For example, Cbz-Tyr(Nf)-OBzl has been successfully coupled with pinacolborane using a palladium catalyst. researchgate.net

The choice of palladium catalyst, ligands, and reaction conditions is critical for achieving high yields and preventing side reactions. While aryl bromides are generally more reactive than aryl chlorides in Suzuki-Miyaura reactions, the specific conditions can be tailored to the substrate. researchgate.net

Table 1: Examples of Palladium Catalysts and Ligands in Suzuki-Miyaura Coupling

| Catalyst/Precatalyst | Ligand | Typical Substrates | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | Aryl/Vinyl Halides | acs.org |

| [PdCl₂(dppf)]₂ | dppf | Aryl/Vinyl Halides | acs.org |

| Pd₂(dba)₃ | SPhos | Aryl Halides | beilstein-journals.org |

This table presents common catalysts and ligands used in Suzuki-Miyaura reactions, which are applicable to substrates like this compound.

Heck and Sonogashira Coupling Strategies

Heck Reaction: The Heck reaction provides a method for the arylation or vinylation of olefins, creating a new carbon-carbon bond. mdpi.com This reaction can be applied to this compound to introduce alkenyl groups onto the phenyl ring. The reaction is typically catalyzed by a palladium complex and requires a base. mdpi.comnih.gov The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. researchgate.net For instance, Jeffery conditions, which utilize simple palladium salts and tetraalkylammonium salts, are a classic set of conditions for the Heck reaction. nih.gov The products of the Heck reaction can depend on the specific conditions used, with different protocols leading to either endocyclic or exocyclic products in intramolecular applications. thieme-connect.com

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org this compound can be coupled with various terminal alkynes via the Sonogashira reaction to synthesize 2-alkynyl-L-phenylalanine derivatives. These reactions are often carried out under mild conditions and are compatible with the Cbz protecting group. soton.ac.uk Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. nih.gov The reactivity of aryl halides in Sonogashira coupling generally follows the trend: I > Br > Cl. wikipedia.org

Table 2: Comparison of Heck and Sonogashira Coupling Reactions

| Reaction | Coupling Partner | Product | Key Reagents | Reference |

|---|---|---|---|---|

| Heck Reaction | Olefin | Substituted Olefin | Palladium catalyst, Base | mdpi.com |

This table summarizes the key features of the Heck and Sonogashira reactions as they apply to the modification of the aryl bromide position.

Buchwald-Hartwig Amination and Other C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. nih.govlibretexts.org This reaction can be used to introduce a wide range of primary and secondary amines at the 2-position of the phenyl ring of this compound. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. libretexts.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being highly effective. chemrxiv.org While strong bases like sodium tert-butoxide are common, milder bases such as DBU have also been successfully employed, which can be beneficial for substrates with sensitive functional groups. chemrxiv.org

Other methods for C-N bond formation include iron-catalyzed couplings. For example, an iron-catalyzed N=S coupling of N-methoxy amides and sulfoxides has been developed, demonstrating the potential for alternative metals in C-N bond formation, though this is not a direct amination of an aryl bromide. acs.org

Modifications and Derivatizations of the Amino Acid Moiety

The amino acid portion of this compound, consisting of the carboxylic acid and the Cbz-protected amine, is also amenable to various chemical transformations, most notably peptide bond formation.

Peptide Bond Formation Strategies (e.g., Amide Coupling)

The formation of a peptide (amide) bond is a fundamental transformation in peptide synthesis. uniurb.it this compound can serve as either the N-terminal or C-terminal component in a peptide coupling reaction. The Cbz group is a well-established N-protecting group in peptide synthesis, stable to many coupling conditions and readily removable by hydrogenolysis. nih.gov

The carboxylic acid of this compound can be activated using a variety of coupling reagents to facilitate reaction with the amino group of another amino acid or peptide. uniurb.it Common coupling reagents include carbodiimides (like EDC), uronium/aminium salts (like HATU and COMU), and phosphonium (B103445) salts (like PyBOP). taltech.eenih.gov The choice of coupling reagent and additives (such as HOBt) is crucial for efficient coupling and suppression of side reactions, including racemization. taltech.ee

For example, the COMU-mediated amide coupling of Cbz-protected L-phenylalanine with ethyl 4-aminobenzoate (B8803810) has been studied under mechanochemical conditions. taltech.ee Flow chemistry has also been employed for peptide synthesis using Cbz-protected N-carboxyanhydrides (Cbz-NCAs), which react with amino acid esters to form dipeptides, releasing only CO₂ as a byproduct. nih.gov

Table 3: Common Coupling Reagents for Peptide Bond Formation

| Reagent Class | Example Reagent | Description | Reference |

|---|---|---|---|

| Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates carboxylic acids to form an O-acylisourea intermediate. | taltech.ee |

| Uronium/Aminium Salts | HATU, COMU | Forms an activated ester in situ, known for high efficiency and low racemization. | taltech.eenih.gov |

| Phosphonium Salts | PyBOP | Forms an activated ester, similar in function to uronium salts. | nih.gov |

This table lists common classes of reagents used for forming peptide bonds, a key transformation for the amino acid moiety of this compound.

Chemoselective Transformations and Orthogonal Protecting Group Manipulations

The strategic manipulation of protecting groups is fundamental in multi-step synthesis. This compound is well-suited for such strategies due to the distinct chemical stabilities of its constituent parts.

The benzyloxycarbonyl (Cbz) group is prized for its stability under a range of conditions, yet it can be removed selectively. total-synthesis.com The most common method for Cbz deprotection is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst with a hydrogen source like H₂ gas or a transfer agent such as ammonium formate. highfine.comlzchemical.com The reaction proceeds via cleavage of the benzylic C-O bond, liberating the free amine and producing toluene and carbon dioxide as byproducts. total-synthesis.com

A significant challenge when applying this method to this compound is the potential for a competing dehalogenation reaction, where the C-Br bond is also reduced. scientificupdate.com This side reaction can be minimized by careful selection of the catalyst and conditions. For instance, using palladium chloride (PdCl₂) instead of Pd/C has been shown to better avoid dehalogenation of aryl halides. highfine.com Alternatively, non-reductive methods can be employed. A notable approach involves nucleophilic cleavage using thiols, such as sodium methanethiolate, in a polar aprotic solvent like DMF. scientificupdate.com This reaction proceeds via an Sₙ2 attack at the benzylic carbon of the Cbz group, which is effective at removing the protection without affecting the aryl bromide. scientificupdate.com Other methods include cleavage with strong acids like HBr in acetic acid or with Lewis acids like trimethylsilyl (B98337) iodide (TMSI). highfine.com

In complex syntheses, particularly in peptide chemistry, the ability to selectively remove one protecting group while leaving others intact is crucial. This concept is known as orthogonality. fiveable.meorganic-chemistry.org The Cbz group is a key player in such orthogonal strategies. total-synthesis.commasterorganicchemistry.com It is stable to the acidic conditions used to remove the tert-butyloxycarbonyl (Boc) group (e.g., trifluoroacetic acid, TFA) and the basic conditions used to cleave the 9-fluorenylmethyloxycarbonyl (Fmoc) group (e.g., piperidine (B6355638) in DMF). total-synthesis.comnumberanalytics.comorganic-chemistry.orguniurb.it

This orthogonality allows for precise synthetic planning. For instance, a peptide could be constructed with a Cbz-protected lysine (B10760008) side chain and an Fmoc-protected N-terminus. nih.gov The Fmoc group can be removed with a base to allow for peptide chain elongation, while the Cbz group remains untouched. Later, the Cbz group can be selectively removed via hydrogenolysis to expose the lysine side-chain amine for further modification. Similarly, a Boc group can be cleaved with acid without affecting a Cbz group in the same molecule. organic-chemistry.org This three-way orthogonality between Cbz (hydrogenolysis-labile), Boc (acid-labile), and Fmoc (base-labile) is a foundational principle of modern chemical synthesis. masterorganicchemistry.com The aryl bromide of this compound is robust and generally unaffected by the acidic or basic conditions used to remove Boc and Fmoc groups, respectively.

Reaction Mechanism Elucidation and Computational Studies of Reactivity

The reactivity of this compound is largely dictated by the electronic properties of its functional groups. The bromo-substituent, in particular, serves as a versatile handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. While specific computational studies on this compound are not widely documented, the mechanisms of these reactions are well-established, and the electronic influence of the substituents can be inferred from studies on analogous systems. nobelprize.orglibretexts.orgscielo.br

For example, in a Suzuki coupling, the reaction mechanism begins with the oxidative addition of the aryl bromide (this compound) to a Pd(0) catalyst, forming an organopalladium(II) complex. nobelprize.org This is often the rate-determining step and is influenced by the electron density of the aromatic ring. The electron-withdrawing nature of the Cbz-amino acid substituent can facilitate this step. The next step is transmetalation, where an organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. nobelprize.org The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst, completing the catalytic cycle. scielo.br

Applications of Cbz 2 Bromo L Phenylalanine As a Chiral Synthon

Strategic Incorporation into Peptide and Peptidomimetic Scaffolds

The incorporation of Cbz-2-Bromo-L-Phenylalanine into peptide chains provides a powerful tool for modulating their structure and function. The Cbz (benzyloxycarbonyl) group is a well-established protecting group in peptide synthesis, allowing for controlled, sequential coupling of amino acids.

Design and Synthesis of Constrained Peptide Structures

Chemically modified peptides often exhibit enhanced biological activity and pharmacological properties compared to their natural counterparts. ntu.ac.uk Constraining a peptide's conformation can lead to higher structural rigidity and improved stability. ntu.ac.uk The bromine atom in this compound serves as a key functional handle for introducing such constraints. It facilitates intramolecular cyclization reactions, such as palladium-catalyzed cross-coupling, to form rigid cyclic peptides. These constrained structures are crucial for locking the peptide into a bioactive conformation, which can lead to increased potency and selectivity for its biological target. For instance, innovative strategies for creating thioether-bridged peptide macrocycles have been developed by combining protein splicing with the chemoselective reaction between a cysteine residue and a genetically encoded artificial amino acid containing a bromine-activated electrophile. nih.gov

Role in the Total Synthesis of Complex Organic Molecules

Beyond peptide chemistry, this compound is an important precursor for a variety of complex, non-peptidic molecules, including natural products and pharmaceuticals.

Precursor in Natural Product Synthesis

While specific examples detailing the direct use of this compound in the total synthesis of a natural product are specialized, its structural motif is representative of intermediates used in complex syntheses. Halogenated amino acids are frequently employed as precursors where the halogen acts as a leaving group or a site for carbon-carbon bond formation, essential steps in constructing intricate molecular architectures.

Intermediate in the Synthesis of Advanced Pharmaceutical Leads (e.g., Boronated Phenylalanine Derivatives, HIV Protease Inhibitors)

The utility of this compound is prominently demonstrated in the synthesis of cutting-edge therapeutic agents.

Boronated Phenylalanine Derivatives: 4-Borono-L-phenylalanine (L-BPA) is the most critical boron delivery agent for Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancers like glioblastoma. nih.gov The synthesis of L-BPA and its analogues often involves the borylation of a halogenated phenylalanine precursor. nih.gov The bromine atom in a protected phenylalanine derivative, such as the 2-bromo isomer, can be readily converted to a boronate ester via palladium-catalyzed cross-coupling reactions with reagents like bis(pinacolato)diboron. nih.gov This transformation is a key step in producing advanced boron carriers for BNCT. researchgate.netsemanticscholar.org The Cbz protecting group ensures the integrity of the amino functional group during these synthetic manipulations.

Table 1: Selected Phenylalanine Derivatives in HIV-1 Capsid Inhibitor Development

| Compound ID | Description | Anti-HIV-1 Activity (EC₅₀) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| PF-74 | Lead Compound | 0.42 µM - 5.95 µM | > 11.85 | nih.govnih.gov |

| II-13c | 4-methoxy-N-methylaniline substituted | 5.14 µM | - | nih.gov |

| V-25i | Indolin-5-amine substituted | 2.57 µM | - | nih.gov |

| 13m | 1,2,3-triazole-containing derivative | 4.33 µM | > 13.33 | nih.gov |

| I-19 | Ugi-derived peptidomimetic | 2.53 µM | 42.53 | mdpi.com |

HIV Protease and Capsid Inhibitors: The phenylalanine scaffold is a cornerstone in the design of many HIV inhibitors. nih.govdiva-portal.org The well-studied inhibitor PF-74, which targets the HIV-1 capsid (CA) protein, features a phenylalanine core. nih.gov The synthesis of novel phenylalanine-based derivatives as next-generation HIV CA inhibitors often utilizes halogenated precursors. nih.govmdpi.com The bromine atom can serve as a synthetic handle for introducing diverse chemical moieties through cross-coupling reactions, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR). nih.govdiva-portal.org This approach has led to the discovery of potent inhibitors with low micromolar activity against the virus. mdpi.com

Development of Novel Chemical Probes and Ligands

This compound is a valuable starting material for creating chemical probes and ligands to study biological systems. nbinno.com The bromine atom provides a reactive site for the attachment of reporter groups, such as fluorophores or affinity tags, through reactions like Suzuki or Sonogashira coupling. nbinno.com This allows for the synthesis of tailored molecules that can be used to visualize biological processes, identify protein-protein interactions, or act as selective ligands for specific receptors or enzymes. rsc.org Incorporating such modified amino acids into peptides enables the creation of probes to study enzyme mechanisms, protein structure, and function with high precision. nbinno.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (Benzyloxycarbonyl)phenylalanine (Cbz-Phe) |

| N, N'-dicyclohexylcarbodiimide (DCC) |

| 4-Borono-L-phenylalanine (L-BPA) |

| Bis(pinacolato)diboron |

| PF-74 |

| Nevirapine (NVP) |

| Cysteine |

| O-(2-bromoethyl)-tyrosine |

| 4-methoxy-N-methylaniline |

| Indolin-5-amine |

| 1,2,3-triazole |

| Bis(2-ethylhexyl) sodium sulfosuccinate (B1259242) (AOT) |

| Isooctane |

| L-leucine |

Contributions to Combinatorial Chemistry Libraries (from a Synthetic Perspective)

The strategic incorporation of this compound into combinatorial chemistry workflows has provided a powerful tool for the generation of diverse libraries of chiral compounds. Its unique structural features, namely the stereochemically defined amino acid backbone, the versatile brominated aromatic ring, and the readily cleavable benzyloxycarbonyl (Cbz) protecting group, make it an ideal chiral synthon for solid-phase and solution-phase parallel synthesis. From a synthetic standpoint, the bromine atom serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and facilitating the construction of complex molecular architectures.

The application of this compound in combinatorial synthesis is particularly valuable for the rapid generation of libraries of novel peptidomimetics and heterocyclic scaffolds. The ability to perform diverse chemical transformations on the aromatic ring, while maintaining the integrity of the chiral center, allows for the systematic exploration of chemical space around a core amino acid structure. This approach has been instrumental in the discovery of new biologically active molecules.

Detailed Research Findings: Palladium-Catalyzed Cross-Coupling Reactions

A significant contribution of this compound to combinatorial chemistry lies in its utility as a substrate for various palladium-catalyzed cross-coupling reactions. These reactions, which can be readily adapted for solid-phase synthesis, allow for the efficient diversification of the phenylalanine side chain.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction has been extensively used to introduce a wide range of aryl and heteroaryl groups at the 2-position of the phenylalanine ring. In a typical solid-phase synthesis workflow, this compound is first anchored to a solid support. Subsequent reaction with a diverse set of boronic acids or esters under palladium catalysis yields a library of biaryl-containing amino acid derivatives. The mild reaction conditions of the Suzuki-Miyaura coupling are generally compatible with the peptide backbone and other functional groups, making it a robust method for library generation.

Heck-Mizoroki Reaction: The Heck-Mizoroki reaction provides a means to introduce alkenyl substituents onto the aromatic ring of this compound. By reacting the resin-bound bromo-phenylalanine derivative with a variety of alkenes in the presence of a palladium catalyst, libraries of styryl and other vinyl-substituted phenylalanine analogues can be synthesized. This reaction expands the structural diversity of the resulting library by incorporating unsaturated moieties.

Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkynyl groups, which are valuable functionalities for further chemical modification or for their role in biological interactions. The reaction of solid-supported this compound with a diverse set of terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, leads to the formation of a library of 2-alkynyl-phenylalanine derivatives. nih.gov

The following interactive data table summarizes the application of these palladium-catalyzed reactions in generating a hypothetical combinatorial library from this compound.

| Entry | Coupling Partner | Reaction Type | Resulting Side Chain |

| 1 | Phenylboronic acid | Suzuki-Miyaura | 2-Phenyl |

| 2 | 3-Pyridylboronic acid | Suzuki-Miyaura | 2-(3-Pyridyl) |

| 3 | Thiophene-2-boronic acid | Suzuki-Miyaura | 2-(Thiophen-2-yl) |

| 4 | Styrene | Heck-Mizoroki | 2-Styryl |

| 5 | Methyl acrylate | Heck-Mizoroki | 2-(2-Methoxycarbonylvinyl) |

| 6 | Phenylacetylene | Sonogashira | 2-Phenylethynyl |

| 7 | Propyne | Sonogashira | 2-Propynyl |

Generation of Heterocyclic Scaffolds

Beyond side-chain modification, this compound is a valuable precursor for the combinatorial synthesis of heterocyclic scaffolds, such as benzodiazepines and diketopiperazines. These privileged structures are frequently found in biologically active compounds.

Benzodiazepine Libraries: In the synthesis of 1,4-benzodiazepine (B1214927) libraries, this compound can be incorporated as a key building block. Following peptide coupling with an anthranilic acid derivative on a solid support, intramolecular cyclization can be induced. The bromine atom can then serve as a point of diversification through the aforementioned cross-coupling reactions, leading to a library of substituted benzodiazepines with a defined stereocenter.

Diketopiperazine Libraries: Diketopiperazines are cyclic dipeptides that often exhibit interesting biological activities. This compound can be used in the solid-phase synthesis of diketopiperazine libraries. By coupling it with another amino acid on the resin and subsequently inducing cyclization and cleavage, a core diketopiperazine structure is formed. The bromo-phenyl group can then be functionalized in a combinatorial fashion to generate a library of diverse analogues.

The following table outlines a synthetic approach to a diketopiperazine library derived from this compound.

| Step | Reagent/Condition | Purpose |

| 1 | Solid Support Loading | Anchor this compound to resin |

| 2 | Fmoc-Amino Acid, Coupling Agent | Couple a second amino acid |

| 3 | Piperidine (B6355638)/DMF | Remove Fmoc protecting group |

| 4 | Heat or Mild Acid | Induce cyclization and cleavage from resin |

| 5 | Palladium Catalyst, Coupling Partner | Diversify the bromo-phenyl group |

The versatility of this compound as a chiral synthon, particularly its amenability to a wide range of palladium-catalyzed cross-coupling reactions on a solid support, makes it a significant contributor to the field of combinatorial chemistry. Its use enables the efficient generation of large and diverse libraries of chiral molecules, which are essential for the discovery of new therapeutic agents and chemical probes.

Analytical and Methodological Aspects in Research of Cbz 2 Bromo L Phenylalanine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation of Synthesized Derivatives (e.g., NMR, Mass Spectrometry, IR Spectroscopy)

Spectroscopic methods are indispensable for elucidating the molecular structure of Cbz-2-Bromo-L-Phenylalanine derivatives. Each technique provides unique and complementary information about the compound's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. For this compound, both ¹H NMR and ¹³C NMR are crucial.

¹H NMR provides information about the number and environment of hydrogen atoms. Key signals would include those for the aromatic protons of the phenyl and benzyloxycarbonyl (Cbz) groups, the methine proton at the chiral center (α-carbon), and the diastereotopic methylene (B1212753) protons of the benzyl (B1604629) group. The chemical shifts and coupling patterns of the aromatic protons can confirm the 2-bromo substitution pattern on the phenylalanine ring. chemicalbook.comchemicalbook.comhmdb.ca

¹³C NMR reveals the number of non-equivalent carbon atoms in the molecule. nih.govnih.gov Expected signals would correspond to the carboxyl carbon, the aromatic carbons (with the brominated carbon showing a characteristic shift), the carbonyl carbon of the Cbz group, and the aliphatic carbons of the amino acid backbone and protecting group. jetir.org

| ¹H NMR - Expected Chemical Shifts for Cbz-L-Phenylalanine Derivatives | |

| Proton Type | Approximate Chemical Shift (ppm) |

| Aromatic (Phenyl & Cbz groups) | 7.0 - 7.5 |

| NH (Amide) | ~5.1 |

| CH (α-carbon) | ~4.7 |

| CH₂ (Benzyl of Cbz) | ~5.1 |

| CH₂ (β-carbon) | ~3.1 |

| Note: Shifts for this compound would be influenced by the bromine substituent. |

Mass Spectrometry (MS) : This technique determines the mass-to-charge ratio of ions, allowing for the precise determination of the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, confirming the molecular formula and the successful incorporation of the bromine atom. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. okstate.edu For this compound, characteristic absorption bands would confirm the presence of key structural features. mpg.deacs.org The spectrum provides a molecular "fingerprint" that helps in structural verification. researchgate.netrsc.org

| IR Spectroscopy - Characteristic Absorption Bands | |

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3300 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=O Stretch (Urethane) | ~1715 |

| C=O Stretch (Carboxylic Acid) | ~1700 |

| C=C Stretch (Aromatic) | 1600-1450 |

Chromatographic Purification and Separation Techniques (e.g., Thin-Layer Chromatography, Column Chromatography, High-Performance Liquid Chromatography)

Following synthesis, crude reaction mixtures typically contain the desired product along with unreacted starting materials, byproducts, and reagents. Chromatographic techniques are essential for isolating and purifying the target this compound derivatives. crsubscription.com

Thin-Layer Chromatography (TLC) : TLC is a rapid and versatile qualitative technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. amrita.edu A small spot of the reaction mixture is applied to a plate coated with a stationary phase (commonly silica (B1680970) gel). butterworth-labs.co.uk The plate is then developed in a suitable mobile phase. Different components travel up the plate at different rates based on their polarity and interaction with the stationary phase, resulting in separation. crsubscription.com

Column Chromatography : This is a preparative technique used to separate and purify larger quantities of the compound. The crude mixture is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent (mobile phase) is passed through the column. Components are separated based on their differential adsorption to the stationary phase, allowing for the collection of the pure product in fractions.

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly efficient separation technique used for both analytical and preparative purposes. tcichemicals.com It employs high pressure to pass the solvent through a column with smaller particle sizes, leading to higher resolution and faster separation times compared to standard column chromatography. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly used for the purification and analysis of N-protected amino acids. google.com

| Summary of Chromatographic Techniques | ||

| Technique | Primary Use | Principle of Separation |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, solvent system selection | Differential partitioning between a planar stationary phase and a liquid mobile phase. amrita.edu |

| Column Chromatography | Preparative purification of compounds | Differential adsorption of components onto a solid stationary phase within a column. |

| High-Performance Liquid Chromatography (HPLC) | Analytical purity determination, preparative purification | High-resolution separation based on partitioning between a stationary phase (small particles) and a liquid mobile phase under high pressure. google.com |

X-ray Crystallography for Absolute Configuration Determination of Synthesized Compounds

While spectroscopic methods define the connectivity of a molecule, X-ray crystallography provides unambiguous proof of its three-dimensional structure and, crucially, its absolute stereochemistry. nih.gov This technique is the gold standard for determining the spatial arrangement of atoms within a crystalline solid. dntb.gov.uarsc.org

Advanced Methodologies for Stereochemical Purity Analysis (e.g., Chiral HPLC, Polarimetry)

Ensuring the stereochemical purity of a chiral compound is critical, particularly in fields like peptide synthesis and pharmaceutical development. Advanced analytical methods are employed to determine the enantiomeric excess (e.e.) of the synthesized this compound.

Chiral High-Performance Liquid Chromatography (HPLC) : This is the most widely used and accurate method for determining the enantiomeric purity of chiral compounds. nih.gov The separation of enantiomers is achieved by using a chiral stationary phase (CSP). sigmaaldrich.comsemanticscholar.org These stationary phases are themselves chiral and interact differently with the two enantiomers, leading to different retention times. By comparing the chromatogram of the synthesized sample to that of a racemic standard, the ratio of the L- and D-enantiomers can be precisely quantified. nih.govsigmaaldrich.com Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

Polarimetry : This classical technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light to an equal but opposite degree. The specific rotation [α] is a characteristic physical property of a chiral molecule under defined conditions (e.g., temperature, wavelength, solvent, concentration). By measuring the specific rotation of the synthesized this compound and comparing it to the known value for the pure enantiomer, its optical purity can be assessed. While less precise than chiral HPLC for determining high enantiomeric excesses, it serves as a quick and valuable indicator of stereochemical integrity. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, can also be used to confirm the absolute configuration. researchgate.netnih.gov

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The advancement of synthetic methodologies for Cbz-2-Bromo-L-phenylalanine is pivotal for its broader application. Current research is geared towards developing more efficient and environmentally benign synthetic pathways.

One promising approach is the exploration of biocatalytic methods . The use of enzymes, such as phenylalanine ammonia-lyases (PALs), for the synthesis of L-phenylalanine derivatives is a well-established green chemistry approach. uw.edu.plfrontiersin.org Future research could focus on engineering PALs or other suitable enzymes to directly incorporate a bromine atom at the 2-position of the phenyl ring during the amination of a corresponding cinnamic acid derivative, followed by a chemoselective N-protection step. This would offer a highly enantioselective and sustainable route to the target molecule.

Another area of development lies in the refinement of chemocatalytic strategies . Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis. nih.gov Investigating novel palladium catalysts or optimizing reaction conditions for the direct C-H bromination of Cbz-L-phenylalanine could provide a more atom-economical and efficient synthesis. Furthermore, the development of catalytic enantioselective methods for the synthesis of 2-bromo-L-phenylalanine from achiral precursors, followed by N-protection, represents a significant area for advancement. rsc.org

The principles of green chemistry are also being applied to reduce the environmental impact of the synthesis. This includes the use of greener solvents, minimizing waste, and developing catalytic processes that can be recycled and reused.

Exploration of Novel Reactivity Patterns and Catalytic Applications

The unique structural features of this compound, namely the presence of a reactive aryl bromide and a protected amino acid backbone, open up avenues for exploring novel reactivity patterns and catalytic applications.

The bromine atom on the phenyl ring serves as a handle for a variety of cross-coupling reactions , such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. nih.gov These reactions allow for the introduction of a wide range of substituents at the 2-position, leading to the synthesis of novel phenylalanine derivatives with tailored electronic and steric properties. Such derivatives could find applications as ligands for catalysis, molecular probes, or building blocks for complex natural products.

| Cross-Coupling Reaction | Reactant | Catalyst | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Palladium | 2-Aryl-Cbz-L-phenylalanine |

| Sonogashira | Terminal alkyne | Palladium/Copper | 2-Alkynyl-Cbz-L-phenylalanine |

| Buchwald-Hartwig | Amine | Palladium | 2-Amino-Cbz-L-phenylalanine |

Furthermore, the chiral backbone of this compound makes it an attractive scaffold for the development of chiral catalysts and ligands . By strategically modifying the 2-position of the phenyl ring, it is possible to design novel phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) precursors. These chiral ligands could be employed in asymmetric catalysis to achieve high enantioselectivity in a variety of chemical transformations.

Expansion of Applications in Chemical Biology and Advanced Materials Science (from a Synthetic Perspective)

From a synthetic standpoint, this compound is a valuable precursor for creating sophisticated tools for chemical biology and for the synthesis of advanced materials.

In chemical biology , the ability to introduce diverse functionalities at the 2-position via cross-coupling reactions allows for the synthesis of phenylalanine analogs with unique properties. For instance, the incorporation of fluorescent tags, photo-crosslinkers, or bio-orthogonal handles can provide powerful probes to study protein-protein interactions, enzyme mechanisms, and cellular processes. Its use in solid-phase peptide synthesis (SPPS) facilitates the site-specific incorporation of these modified amino acids into peptides. nih.govmdpi.orgnih.gov

In the realm of advanced materials science , this compound can serve as a monomer or a key building block for the synthesis of novel polymers and functional materials. The rigid phenyl group and the chiral center can impart specific structural and optical properties to the resulting materials. For example, polymers incorporating this amino acid could exhibit interesting liquid crystalline behavior or be used in chiral separations. The aryl bromide functionality also allows for post-polymerization modification, enabling the tuning of material properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and application of this compound with modern automation technologies is a key area for future development.

Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for scalability. rsc.org Developing a continuous flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and a more sustainable manufacturing process. frontiersin.orgfrontiersin.org Furthermore, the use of flow reactors for subsequent modifications, such as cross-coupling reactions, would enable the rapid generation of a library of derivatives for screening and optimization. rsc.org

Automated synthesis platforms , particularly in the context of solid-phase peptide synthesis, are well-established. nih.govbeilstein-journals.org The use of this compound as a building block in automated peptide synthesizers allows for the routine and efficient incorporation of this non-canonical amino acid into peptide chains. libretexts.org Future research will likely focus on optimizing the coupling protocols for this and other modified amino acids to ensure high fidelity and yield in the synthesis of complex peptides and small proteins. The combination of automated synthesis with high-throughput screening will accelerate the discovery of novel peptides with therapeutic or diagnostic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cbz-2-Bromo-L-Phenylalanine, and how do reaction conditions influence yield and purity?

- The synthesis of halogenated phenylalanine derivatives typically involves halogenation of protected amino acids. For example, bromination of Cbz-protected phenylalanine using electrophilic brominating agents (e.g., N-bromosuccinimide) under controlled conditions (e.g., anhydrous solvents, low temperature) is a common approach. Reaction optimization should include monitoring via HPLC or LC-MS to assess intermediates and final product purity .

- Key variables affecting yield include solvent choice (e.g., DMF vs. THF), stoichiometry of brominating agents, and reaction time. Purity (>95%) can be confirmed using high-performance liquid chromatography (HPLC) with UV detection, as referenced in protocols for analogous brominated benzaldehyde derivatives .

Q. How can researchers validate the structural integrity of this compound after synthesis?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern (e.g., bromine at the 2-position) and protecting group (Cbz) integrity. For example, aromatic proton signals in ¹H NMR should align with bromine’s deshielding effects .

- Mass spectrometry (MS) provides molecular weight confirmation. High-resolution MS (HRMS) is recommended to distinguish isotopic patterns of bromine (1:1 ratio for ⁷⁹Br and ⁸¹Br) .

Q. What are the primary applications of this compound in peptide and medicinal chemistry research?

- This compound serves as a precursor for site-specific modifications in peptide synthesis, such as Suzuki-Miyaura cross-coupling to introduce aryl groups for drug discovery. Its bromine atom acts as a handle for late-stage functionalization .

- In enzyme inhibition studies, brominated phenylalanine derivatives are used to probe active-site interactions due to bromine’s steric and electronic effects .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity of this compound under cross-coupling conditions?

- Discrepancies in catalytic efficiency (e.g., Pd vs. Ni catalysts) may arise from impurities in the starting material. Purity validation via HPLC and elemental analysis is essential .

- Solvent/base systems (e.g., DMF/K₂CO₃ vs. THF/Et₃N) can alter reaction pathways. Systematic screening using Design of Experiments (DoE) methodologies is recommended to identify optimal conditions .

Q. What strategies are effective for enhancing the stability of this compound in aqueous solutions during biological assays?

- Brominated aromatic compounds are prone to hydrolysis under basic conditions. Buffering at neutral pH and avoiding prolonged exposure to light/heat can mitigate degradation. Stability studies using UV-Vis spectroscopy over time are critical .

- Lyophilization with cryoprotectants (e.g., trehalose) may improve shelf life, as demonstrated for structurally related halogenated amino acids .

Q. How can computational modeling guide the design of this compound derivatives for targeted protein interactions?

- Density Functional Theory (DFT) calculations predict bromine’s electronic effects on aromatic rings, which influence binding affinity. Molecular docking (e.g., AutoDock Vina) can simulate interactions with target proteins like kinase enzymes .

- QSAR (Quantitative Structure-Activity Relationship) models correlate substituent position (e.g., 2-bromo vs. 4-bromo) with biological activity, aiding in derivative prioritization .

Q. What methodologies resolve challenges in detecting trace impurities in this compound batches?

- LC-MS/MS with multiple reaction monitoring (MRM) identifies impurities at ppm levels. For example, dehalogenated byproducts (e.g., Cbz-L-Phenylalanine) can be quantified using ion-pair chromatography .

- Orthogonal techniques like 2D-NMR (e.g., HSQC, COSY) differentiate regioisomeric contaminants, which are common in electrophilic bromination .

Methodological Frameworks for Research Design

- Experimental Design : Apply the PICO framework (Population: target enzyme; Intervention: brominated derivative; Comparison: non-halogenated analog; Outcome: binding affinity) to structure hypothesis-driven studies .

- Data Analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions, particularly when designing studies on toxicity or metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.